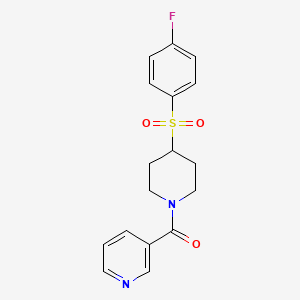

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-3-5-15(6-4-14)24(22,23)16-7-10-20(11-8-16)17(21)13-2-1-9-19-12-13/h1-6,9,12,16H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHNBXWCHSVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine moiety using cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

Reduction: Reduction reactions might target the sulfonyl group or the fluorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory and Antitumor Activity

Research has indicated that derivatives of the compound exhibit significant anti-inflammatory properties. For instance, studies involving related sulfonamide compounds have shown promising results in reducing inflammation and exhibiting antitumor activity. The presence of the fluorophenyl and sulfonamide groups is believed to enhance these effects by modulating key biological pathways involved in inflammation and tumor growth .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and certain bacterial infections. The sulfonamide moiety has been associated with enzyme inhibition, making this compound a candidate for further exploration in medicinal chemistry .

Anticancer Agents

Due to its anti-inflammatory and antitumor properties, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is being investigated as a potential anticancer agent. Its mechanism may involve the inhibition of cancer cell proliferation through modulation of signaling pathways associated with inflammation and cell survival .

Neurological Disorders

The ability of the compound to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it could enhance cholinergic signaling in the brain .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Methanone Derivatives

Key Compounds for Comparison:

- 3aa ((4-Fluorophenyl)(piperidin-1-yl)methanone): Lacks the sulfonyl group, with a 4-fluorophenyl directly attached to the methanone. Synthesized via esterification of piperidine with 4-fluorobenzoyl chloride (59% yield) .

- 6d (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide): Contains a sulfamoyl group instead of fluorophenylsulfonyl, synthesized with a melting point of 132°C and characterized by NMR/MS .

- EP 1 808 168 B1 Derivatives: Include methanesulfonyl and fluoropyridyl groups, e.g., (2-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone .

Structural and Functional Differences:

Impact of Sulfonyl vs. Non-Sulfonyl Groups

This may enhance binding to hydrophobic pockets in biological targets while improving solubility relative to non-sulfonylated analogs. In contrast, sulfamoyl-containing compounds like 6d exhibit different hydrogen-bonding profiles due to the -NH-SO₂- group, which may confer distinct pharmacokinetic properties .

Piperidine vs. Piperazine Cores

Piperidine (6-membered ring with one nitrogen) in the target compound offers less basicity than piperazine (two nitrogens), as seen in ’s 4-(4-Fluorophenyl)piperazin-1-ylmethanone. Piperazine derivatives often form salts for improved bioavailability, whereas the target’s piperidine core may favor passive membrane diffusion .

Pyridine Positional Isomerism

The pyridin-3-yl group in the target compound contrasts with fluoropyridin-2-yl or -4-yl substituents (e.g., in EP 1 808 168 B1). Positional differences influence electronic distribution and steric interactions; pyridin-3-yl’s asymmetric geometry may optimize binding to targets like kinases or GPCRs .

Research Implications

The fluorophenylsulfonyl-piperidine scaffold offers a balance of hydrophobicity and polarity, suggesting utility in central nervous system (CNS) drugs or protease inhibitors. Comparisons with sulfamoyl and methanesulfonyl analogs highlight trade-offs between metabolic stability and target affinity. Further studies should explore the target compound’s crystallinity (via SHELX/SIR97 ) and biological activity relative to its analogs.

Biological Activity

The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 348.4 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a pyridine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Many piperidine derivatives show significant antibacterial properties.

- Enzyme Inhibition : Sulfonamide groups are often linked to enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease.

- Antitumor Activity : Some derivatives have shown promise in cancer chemotherapy.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| BAP-1 | Anti-inflammatory | 10.5 | |

| BAP-2 | Antitumor | 5.0 | |

| BAP-3 | AChE Inhibitor | 12.3 | |

| Compound 26 | Tyrosinase Inhibitor | 0.18 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing cell signaling pathways that regulate inflammation and tumor progression.

- Binding Affinity : Studies suggest that the structural components enhance binding affinity to target enzymes or receptors, improving efficacy.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of piperidine derivatives, it was found that compounds bearing the sulfonamide moiety exhibited significant antibacterial activity against various strains of bacteria, suggesting potential for development as new antibiotics .

Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors demonstrated that similar compounds effectively inhibited AChE and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Study 3: Antitumor Effects

A recent investigation into the antitumor properties of related piperidine compounds revealed promising results in inhibiting cancer cell proliferation in vitro, with further studies required to elucidate the specific pathways involved .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone?

- Methodology : The compound can be synthesized via sulfonylation of a piperidine intermediate. A related approach involves reacting (4-fluorophenyl)sulfonyl chloride with a piperidine precursor under anhydrous conditions (e.g., dry CCl₄, 80°C), followed by coupling to a pyridinyl-methanone moiety using a coupling agent like EDCI/HOBt. Purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR and LC-MS are critical .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodology :

- NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonyl and methanone geometries .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.

Q. What safety protocols should be followed during experimental handling?

- Methodology :

- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area, away from incompatible substances (e.g., strong oxidizers) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can molecular docking studies optimize target binding for this compound?

- Methodology :

- Ligand preparation : Generate 3D conformers using PubChem data or quantum mechanical optimization (e.g., Gaussian).

- Target selection : Prioritize receptors like CYP46A1 (neurodegeneration) or mGluR5 (CNS disorders) based on structural analogs .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. How can researchers resolve discrepancies in biological activity data across assays?

- Methodology :

- Purity verification : Reanalyze compound purity via HPLC (e.g., C18 column, methanol/water mobile phase) to rule out degradation .

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) if racemization is suspected during synthesis .

- Assay standardization : Repeat assays with positive/negative controls (e.g., ADX-47273 for mGluR5 modulation) to calibrate activity thresholds .

Q. What strategies improve metabolic stability in derivative design?

- Methodology :

- SAR analysis : Modify substituents on the pyridine or fluorophenyl rings to reduce CYP450 metabolism. Introduce electron-withdrawing groups (e.g., CF₃) to enhance stability .

- In vitro assays : Test microsomal stability (human liver microsomes) and monitor metabolites via LC-MS/MS .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.